molecular formula C19H18N2O4 B5679426 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-nitrobenzoate

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-nitrobenzoate

Cat. No. B5679426
M. Wt: 338.4 g/mol
InChI Key: LPFNHAAEUSZQSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, which are closely related to "2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-nitrobenzoate," involves palladium-catalyzed cyclization-alkoxycarbonylation reactions. This method offers an effective route for generating quinoline-4-one derivatives, highlighting the potential pathways for synthesizing our compound of interest (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of similar quinoline derivatives has been extensively analyzed through X-ray diffraction, offering insights into their hydrogen-bonded structures. Such studies are pivotal for understanding the molecular structure of "this compound" and can aid in predicting its chemical behavior and interactions (Gotoh & Ishida, 2009).

Chemical Reactions and Properties

Reactions involving quinoline derivatives, such as nitration and bromination, showcase the chemical reactivity of the quinoline core structure. Understanding these reactions provides valuable information on the potential chemical properties and reactivity of "this compound" (Tolkunov et al., 1995).

Physical Properties Analysis

The study of quinoline and its derivatives with various substituents, including nitrobenzoic acid, offers insights into the physical properties of such compounds. This includes analyses of their crystalline structures and hydrogen bonding patterns, which are essential for understanding the physical characteristics of "this compound" (Smith et al., 2001).

Chemical Properties Analysis

The investigation into the chemical properties of quinoline derivatives, including studies on their synthesis, reactions, and interaction with other molecules, lays the groundwork for understanding the chemical properties of our compound. This encompasses a range of reactions, from the formation of zwitterionic structures to the synthesis of complex quinoline derivatives, providing a broad overview of the chemical versatility and potential applications of "this compound" (Sosnovskikh et al., 2003).

properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12-11-19(2,3)20-16-9-8-13(10-15(12)16)25-18(22)14-6-4-5-7-17(14)21(23)24/h4-11,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFNHAAEUSZQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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